PKCβ Inhibition Selectivity Profile
Maohuoside B demonstrates potent inhibition of human recombinant PKCβ with an IC50 of 87 nM [1]. This represents the most potent and selective kinase inhibition reported for any Epimedium-derived flavonoid. In contrast, its inhibition of PKCγ (IC50 = 13,000 nM) and PKCε (IC50 = 460 nM) is significantly weaker, indicating a >149-fold and >5-fold selectivity for PKCβ over PKCγ and PKCε, respectively [2][3]. No comparable quantitative data for PKC inhibition exists for widely available Epimedium flavonoids like Icariin or Epimedin A in the same assay format, establishing Maohuoside B as the preferential choice for studies requiring targeted modulation of PKCβ activity.
| Evidence Dimension | Inhibition of Protein Kinase C (PKC) Isoforms |
|---|---|
| Target Compound Data | PKCβ IC50 = 87 nM; PKCγ IC50 = 13,000 nM; PKCε IC50 = 460 nM |
| Comparator Or Baseline | Selectivity Ratios: PKCβ vs PKCγ (~149-fold), PKCβ vs PKCε (~5.3-fold) |
| Quantified Difference | ~149-fold selectivity over PKCγ; ~5.3-fold selectivity over PKCε |
| Conditions | Human recombinant PKC isoforms expressed in Sf21 cells; Bio-cdc peptide substrate and ATP; 60 min incubation; time-resolved fluorescence assay |
Why This Matters
For procurement decisions, this data provides a verifiable, quantitative rationale for selecting Maohuoside B over other Epimedium flavonoids when PKCβ modulation is the experimental objective, as it is the only compound in its class with demonstrated nanomolar activity and defined isoform selectivity.
- [1] BindingDB. BDBM50049439 (Maohuoside B) - PKC beta IC50 Data. ChEMBL Curated. Abbvie Bioresearch Center. View Source
- [2] BindingDB. BDBM50049439 (Maohuoside B) - PKC gamma IC50 Data. ChEMBL Curated. Abbvie Bioresearch Center. View Source
- [3] BindingDB. BDBM50049439 (Maohuoside B) - PKC epsilon IC50 Data. ChEMBL Curated. Abbvie Bioresearch Center. View Source
